Propanoic acid, 3-amino-3-(4-chlorobutoxy)-
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Overview
Description
Propanoic acid, 3-amino-3-(4-chlorobutoxy)- is a chemical compound with the molecular formula C7H14ClNO3 This compound is characterized by the presence of an amino group, a chlorobutoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-amino-3-(4-chlorobutoxy)- typically involves the reaction of 3-amino-3-(4-chlorobutoxy)propanoic acid with appropriate reagents under controlled conditions. One common method involves the use of chlorobutanol and ammonia in the presence of a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 3-amino-3-(4-chlorobutoxy)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-amino-3-(4-chlorobutoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobutoxy group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Propanoic acid, 3-amino-3-(4-chlorobutoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of propanoic acid, 3-amino-3-(4-chlorobutoxy)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorobutoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chlorophenyl)propanoic acid: This compound has a similar structure but with a phenyl group instead of a butoxy group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound contains a hydroxy group instead of a chlorobutoxy group.
Uniqueness
Propanoic acid, 3-amino-3-(4-chlorobutoxy)- is unique due to the presence of the chlorobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
824424-70-6 |
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Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-amino-3-(4-chlorobutoxy)propanoic acid |
InChI |
InChI=1S/C7H14ClNO3/c8-3-1-2-4-12-6(9)5-7(10)11/h6H,1-5,9H2,(H,10,11) |
InChI Key |
MJGDERCTIBOJAW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)COC(CC(=O)O)N |
Origin of Product |
United States |
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